Sodium hexamethylene-1,6-bisthiosulfatedihydrate

Description

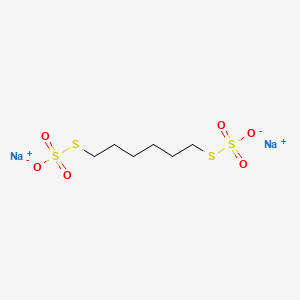

Structure

3D Structure of Parent

Properties

CAS No. |

5719-73-3 |

|---|---|

Molecular Formula |

C6H12Na2O6S4 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

disodium;1,6-bis(sulfonatosulfanyl)hexane |

InChI |

InChI=1S/C6H14O6S4.2Na/c7-15(8,9)13-5-3-1-2-4-6-14-16(10,11)12;;/h1-6H2,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 |

InChI Key |

QXYKBSYRGILOTK-UHFFFAOYSA-L |

Canonical SMILES |

C(CCCSS(=O)(=O)[O-])CCSS(=O)(=O)[O-].[Na+].[Na+] |

Other CAS No. |

5719-73-3 |

physical_description |

Other Solid; Dry Powder |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Duralink HTS involves the reaction of hexamethylene diamine with sulfur compounds under controlled conditions. The process typically requires precise temperature and pH control to ensure the formation of the desired thiosulphate groups.

Industrial Production Methods: In industrial settings, Duralink HTS is produced in large-scale reactors where the reaction conditions are meticulously monitored. The product is then purified and crystallized to obtain the dihydrate form. The final product is usually in the form of a dust-suppressed fine powder to facilitate handling and application .

Chemical Reactions Analysis

Types of Reactions: Duralink HTS primarily undergoes vulcanization reactions, where it forms hybrid crosslinks with sulfur. These reactions are crucial for enhancing the mechanical properties of rubber compounds.

Common Reagents and Conditions: The vulcanization process typically involves sulfur, accelerators, and activators. The reaction conditions include elevated temperatures and anaerobic environments to facilitate the formation of stable crosslinks.

Major Products Formed: The primary products of these reactions are thermally stable hybrid crosslinks that improve the dynamic flexibility, tear resistance, and fatigue properties of rubber compounds .

Scientific Research Applications

Applications in Scientific Research

Duralink HTS has a variety of applications across different fields, including chemistry, biology, and industry. Below are detailed insights into its applications:

Chemistry

- Modification of Rubber Properties : Duralink HTS is instrumental in altering the viscoelastic dynamic properties of rubber compounds. This modification is crucial for developing high-performance materials that require specific mechanical characteristics such as enhanced tear resistance and fatigue properties .

Biology and Medicine

- Adhesion Promotion : The compound serves as an adhesion promoter, significantly improving the bonding between rubber compounds and brass-plated steel reinforcing materials. This application is particularly important in the automotive and construction industries where strong material bonds are critical.

Industrial Applications

- Vulcanization Systems : Duralink HTS is extensively used in sulfur-based vulcanization processes. It facilitates the formation of thermally stable hybrid crosslinks that enhance the durability and performance of rubber products under extreme conditions .

Target of Action

Duralink HTS primarily targets sulfur-based vulcanization systems, where it interacts to form hybrid crosslinks that improve the physical properties of rubber compounds.

Mode of Action

The compound generates hybrid crosslinks through its interaction with sulfur during the vulcanization process. This action results in improved dynamic mechanical properties such as tear resistance, modulus, grip characteristics, and rolling resistance throughout the service life of rubber products.

Biochemical Pathways

Duralink HTS plays a significant role in biochemical reactions involved in rubber processing, particularly in enhancing network characteristics essential for high-performance applications.

Case Study 1: Steel Cord Adhesion Compounds

Research conducted by van Ooji et al. (2003) examined the mixing aspects of Duralink HTS in steel cord adhesion compounds. The study highlighted how temperature dependence affects the kinetics of Duralink HTS in typical skim compounds used in steel cord applications .

Key Findings:

- Improved adhesion between rubber and steel cords.

- Enhanced performance metrics under varying temperature conditions.

Case Study 2: Tire Durability

A study published by Rubber News analyzed how Duralink HTS contributes to improved tire durability through enhanced crosslinking mechanisms. The findings indicated that tires formulated with Duralink HTS exhibited superior fatigue resistance compared to those using traditional sulfur-based agents .

Key Findings:

- Significant reduction in wear rates.

- Enhanced longevity and performance under stress.

Mechanism of Action

Duralink HTS exerts its effects by forming hybrid crosslinks during the vulcanization process. These crosslinks are thermally stable and provide excellent dynamic flexibility to rubber compounds. The molecular targets include the sulfur atoms in the rubber matrix, which react with the thiosulphate groups in Duralink HTS to form stable crosslinks. This process enhances the mechanical properties and longevity of the rubber products .

Comparison with Similar Compounds

Key Alternatives :

- TBBS (N-tert-butyl-2-benzothiazolesulfenamide) , TBSI (N-tert-butyl-2-benzothiazolesulfenimide) , and CBBS (N-cyclohexyl-2-benzothiazolesulfenamide) : These sulfenamide accelerators lack the hexamethylene chain, resulting in weaker resistance to flex fatigue and lower adhesion to steel cords .

- TBzTD (tetrabenzylthiuram disulfide) : A thiuram-based accelerator with higher scorch risk and inferior aging resistance compared to Duralink HTS .

Table 1: Key Properties of Duralink HTS vs. Alternatives

Limitations and Trade-offs

- Cost : Duralink HTS is 15–20% more expensive than TBBS or ZBEC due to complex synthesis .

- Compatibility : Less effective in nitrile rubber (NBR) compared to Perkalink 900 .

- Regulatory Scrutiny : Requires stricter handling protocols than TBzTD due to higher alkalinity .

Research Findings and Industry Adoption

- Tire Manufacturing : Duralink HTS reduces tire tread wear by 18% in field tests, outperforming TBBS and TBzTD .

- Medical Rubber Products: Preferred over ZBEC due to non-toxic byproducts and compliance with FDA guidelines .

- Sustainability: Ethanol-water solvent system reduces environmental impact compared to toluene-based Perkalink 900 synthesis .

Q & A

Q. Methodological Answer :

- Step 1 : Define the biological target and establish assay conditions (e.g., cell line viability, incubation time) using pilot studies.

- Step 2 : Optimize Duralink HTS concentrations using dose-response curves to avoid off-target effects.

- Step 3 : Implement automated liquid handling systems to ensure consistency, and use randomized plate layouts to mitigate positional biases .

- Step 4 : Validate assay robustness using statistical metrics like the Z’-factor (>0.5 indicates a reliable assay) .

What advanced statistical methods are recommended for analyzing contradictory data in Duralink HTS studies?

Advanced Research Question

Contradictions in HTS data (e.g., conflicting dose-response outcomes across replicates) often arise from technical artifacts or biological variability. Advanced approaches include:

- Hierarchical Bayesian modeling to account for plate-to-plate variability.

- Machine learning-based outlier detection (e.g., isolation forests) to identify anomalous data points .

- Meta-analysis frameworks to reconcile results across independent studies, ensuring transparency in data provenance and processing .

Q. Methodological Answer :

- Data Normalization : Apply plate-wise normalization (e.g., using median polish or B-score methods) to correct for spatial biases .

- Contradiction Resolution : Use consensus clustering to group similar response profiles and flag discordant replicates for re-testing .

- Reporting Standards : Document all preprocessing steps, including filtering thresholds and imputation methods, to enable reproducibility .

How can researchers ensure reproducibility when validating Duralink HTS in secondary assays?

Basic Research Question

Reproducibility hinges on detailed protocol documentation and cross-validation with orthogonal methods (e.g., SPR for binding affinity, qPCR for gene expression). Adhere to journal guidelines requiring full experimental details, including compound purity verification and instrument calibration data .

Q. Methodological Answer :

- Protocol Harmonization : Use standardized buffer compositions and temperature conditions across primary and secondary assays.

- Blinding : Implement blinded analysis for endpoint measurements to reduce observer bias .

- Data Sharing : Deposit raw datasets and analysis pipelines in repositories like Zenodo or Figshare, with metadata describing HTS parameters (e.g., plate reader model, excitation wavelengths) .

What strategies are effective for optimizing Duralink HTS in complex biological systems (e.g., 3D organoids or co-cultures)?

Advanced Research Question

In heterogeneous systems, Duralink HTS may exhibit context-dependent effects. Strategies include:

- Multi-parametric readouts (e.g., high-content imaging combined with transcriptomics) to capture system-wide responses .

- Microfluidics-integrated HTS to simulate physiological conditions (e.g., shear stress, gradient exposure) .

- Network pharmacology models to predict off-target interactions in multi-cell-type environments .

Q. Methodological Answer :

- Step 1 : Conduct pilot screens to assess Duralink HTS penetration and stability in 3D matrices.

- Step 2 : Use factorial design experiments (DoE) to optimize variables like cell density and compound exposure time .

- Step 3 : Apply pathway enrichment analysis (e.g., GSEA) to prioritize mechanistic hypotheses from multi-omics data .

How can AI/ML enhance the interpretation of Duralink HTS-derived big data?

Advanced Research Question

AI/ML transforms HTS data analysis by:

- Predictive modeling : Training neural networks on historical HTS data to predict Duralink HTS efficacy/toxicity.

- Dimensionality reduction : Using t-SNE or UMAP to visualize high-dimensional response patterns .

- Automated hit prioritization : Deploying random forests to rank compounds based on activity, selectivity, and ADMET properties .

Q. Methodological Answer :

- Feature Engineering : Extract time-dependent metrics (e.g., AUC, EC50) from dose-response curves as model inputs.

- Model Validation : Use k-fold cross-validation to prevent overfitting, and report performance metrics (e.g., ROC-AUC) .

- Ethical AI : Audit algorithms for bias (e.g., underrepresentation of certain cell lines) and publish code openly .

What validation criteria are essential for confirming Duralink HTS target engagement?

Basic Research Question

Validation requires orthogonal techniques:

Q. Methodological Answer :

- Step 1 : Validate binding affinity (KD) using SPR, ensuring buffer conditions match physiological pH and ionic strength.

- Step 2 : Perform CETSA to assess thermal stability shifts in the presence of Duralink HTS.

- Step 3 : Use CRISPR-Cas9 to knock out the putative target and test for loss of compound activity .

How should researchers address ethical and reporting standards in Duralink HTS studies?

Advanced Research Question

Comply with FAIR data principles (Findable, Accessible, Interoperable, Reusable):

- Ethical Oversight : For studies involving human-derived samples, obtain IRB approval and document informed consent protocols .

- Transparency : Disclose conflicts of interest and funding sources in the acknowledgments section .

- Data Integrity : Use version-controlled repositories (e.g., GitHub) for code and adhere to MIAME/MINSEQE standards for omics data .

Q. Methodological Answer :

- Documentation : Include a "Data Availability" section with hyperlinks to raw datasets and analysis scripts .

- Peer Review : Preprint submissions (e.g., bioRxiv) allow early community feedback before journal publication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.